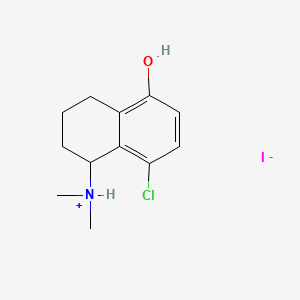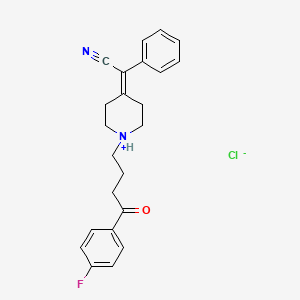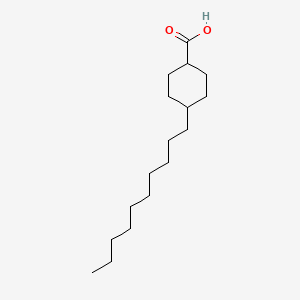![molecular formula C12H15NO B13783373 N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)
N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide is an organic compound with the molecular formula C11H13NO It is known for its unique structure, which includes a phenyl ring substituted with a prop-1-en-2-yl group and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide can be synthesized through several methods. One common route involves the reaction of 2-prop-1-en-2-ylphenylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired acetamide product with high efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methyl-1-phenylprop-1-enyl)acetamide: Similar in structure but with a methyl group instead of a prop-1-en-2-yl group.
N-(Prop-2-en-1-yl)acetamide: Lacks the phenyl ring, making it structurally simpler.
Uniqueness
N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H15NO/c1-9(2)12-7-5-4-6-11(12)8-13-10(3)14/h4-7H,1,8H2,2-3H3,(H,13,14) |
Clave InChI |
JRSUDNLNJPZVGP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=CC=CC=C1CNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Octadecanaminium, N-[2-[(2-aminoethyl)amino]ethyl]-N-(2-carboxyethyl)-N-ethyl-1-oxo-, ethyl sulfate](/img/structure/B13783292.png)
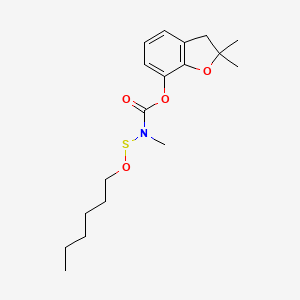
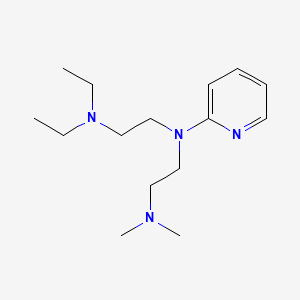
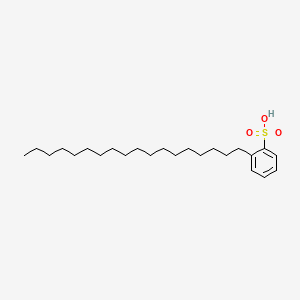
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
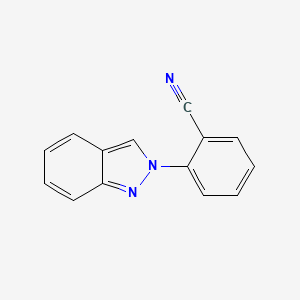
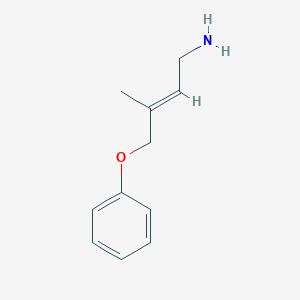
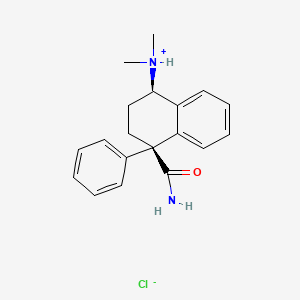
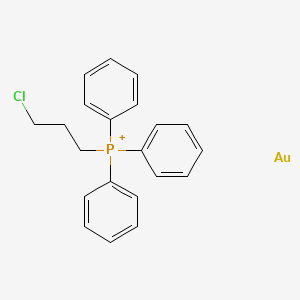
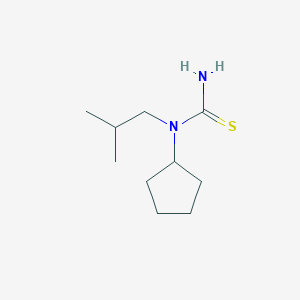
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
